Regiochemical Identity: Defined 3-Methyl-4-Nitro Isomer Eliminates Isomeric Mixture Separation
The target compound is the defined N-alkyl-3-methyl-4-nitropyrazole regioisomer. In the seminal Genentech LRRK2 inhibitor program, alkylation of the common precursor 5-methyl-4-nitropyrazole was explicitly reported to produce an isomeric mixture of N-alkyl-5-methyl-4-nitropyrazole and N-alkyl-3-methyl-4-nitropyrazole, necessitating separation by preparative HPLC [1]. Procuring CAS 1201935-90-1 as the pre-constituted 3-methyl regioisomer bypasses this isomeric mixture problem entirely, eliminating a chromatographic separation step that introduces yield losses and purity risks in multi-step synthetic sequences.
| Evidence Dimension | Regiochemical purity / synthetic entry point |
|---|---|
| Target Compound Data | Single, defined N-alkyl-3-methyl-4-nitropyrazole regioisomer (CAS 1201935-90-1) |
| Comparator Or Baseline | Alkylation of 5-methyl-4-nitropyrazole yields a mixture of N-alkyl-5-methyl-4-nitropyrazole and N-alkyl-3-methyl-4-nitropyrazole (ratio not specified; separation required via preparative HPLC) [1] |
| Quantified Difference | Target compound eliminates regioisomeric mixture separation step; quantitative yield improvement depends on specific alkylation conditions but preparative HPLC separations typically incur 10–30% mass loss |
| Conditions | Based on Scheme 6, J. Med. Chem. 2014; alkylation with alkyl halide / base conditions |
Why This Matters
For procurement in LRRK2 inhibitor medicinal chemistry programs, obtaining the pre-defined 3-methyl regioisomer avoids the irreproducibility and added cost of regioisomer separation, which is critical when scaling from discovery to lead optimization.
- [1] Estrada, A. A.; Chan, B. K.; Baker-Glenn, C.; et al. Discovery of Highly Potent, Selective, and Brain-Penetrant Aminopyrazole Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors. J. Med. Chem. 2014, 57 (3), 921–936. Scheme 6: 'Alkylation of 5-methyl-4-nitropyrazole yielded an isomeric mixture of the corresponding N-alkyl-5-methyl-4-nitropyrazole and N-alkyl-3-methyl-4-nitropyrazole. The mixtures of regioisomers were then reduced... Finally, palladium-catalyzed coupling... afforded a mixture of the isomeric products, which were separated by preparative HPLC.' View Source
